N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide
Overview
Description
N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide, also known as CTAP, is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is a protein that plays a key role in the brain's response to pain and pleasure.
Mechanism of Action
N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide works by binding to the mu-opioid receptor and preventing the activation of this receptor by other chemicals such as endogenous opioids or exogenous agonists. By blocking the mu-opioid receptor, this compound can inhibit the effects of opioids on the brain, including pain relief and reward response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. For example, this compound has been shown to decrease the release of dopamine in the brain, which is a neurotransmitter that is involved in reward response. This compound has also been shown to decrease the activity of neurons in the brain's reward system, which can reduce the reinforcing effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide in lab experiments is its selectivity for the mu-opioid receptor. This selectivity allows researchers to specifically target this receptor and study its effects on the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research involving N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide. One area of interest is the role of the mu-opioid receptor in pain perception and the development of new pain medications. Another area of interest is the use of this compound in studies of addiction and drug abuse. Additionally, researchers are exploring the potential of this compound as a tool for studying the brain's reward system and the mechanisms underlying reward-related behaviors.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide has been used extensively in scientific research to study the role of the mu-opioid receptor in the brain. Specifically, this compound has been used to investigate the effects of mu-opioid receptor activation on pain perception, reward response, and addiction. This compound has also been used in studies of the brain's reward system, and has been shown to block the rewarding effects of drugs such as cocaine and morphine.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1-phenylethylamino)-2-sulfanylideneacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11(12-5-3-2-4-6-12)18-16(21)15(20)19-14-9-7-13(17)8-10-14/h2-11H,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCWPFBNROJLPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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